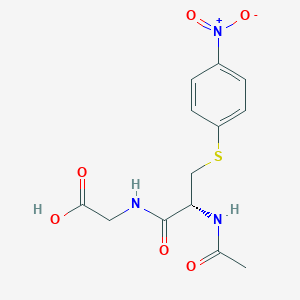
N-Acetyl-S-(4-nitrophenyl)cysteinylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-(4-nitrophenyl)cysteinylglycine, commonly known as Ac-Phe-Cys-SNOG, is a peptide compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Scientific Research Applications
S-N Transfer and Dual Acetylation
Research has shown that acetyl phosphate or p-nitrophenyl acetate can acetylate specific cysteine residues in enzymes like 3-phosphoglyceraldehyde dehydrogenase, leading to an active acetyl-enzyme compound. This acetylation and subsequent migration of the acetyl group to a lysine residue highlight the biochemical applications of acetylation processes in enzyme activity regulation (Park, Agnello, & Mathew, 1966).
Water-Soluble Protein Reagents
Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts have been prepared and utilized for selective modification of tryptophan and cysteine residues in proteins. This demonstrates the utility of such compounds in protein chemistry, particularly in the selective modification of amino acids (Horton & Tucker, 1970).
Enzymatic Characterization and Acetylation
Studies on the acetylation of 3-phosphoglyceraldehyde dehydrogenase by acetyl phosphate or p-nitrophenyl acetate reveal insights into enzyme active center motifs and their modulation by acetylation, affecting enzyme activity and binding to coenzymes. This underscores the role of acetylation in enzyme regulation and the study of enzyme mechanisms (Park, Shaw, Mathew, & Meriwether, 1970).
Synthesis and Structural Studies
Research into the synthesis of compounds like N-acetyl-3-butanoyltetramic acid, which involves reactions similar to those that might be used in the synthesis of N-Acetyl-S-(4-nitrophenyl)cysteinylglycine, offers insights into the chemical synthesis and structural analysis of complex organic molecules. These studies can inform the preparation and characterization of biochemically relevant compounds (Berkley, Markopoulos, & Markopoulou, 1994).
Site-Specific Proteolysis of Ion Channels
The development of methods for site-specific proteolysis of proteins in living cells using unnatural amino acids demonstrates the application of specialized compounds in molecular biology and biochemistry for studying protein function and structure (England, Lester, Davidson, & Dougherty, 1997).
properties
IUPAC Name |
2-[[(2R)-2-acetamido-3-(4-nitrophenyl)sulfanylpropanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O6S/c1-8(17)15-11(13(20)14-6-12(18)19)7-23-10-4-2-9(3-5-10)16(21)22/h2-5,11H,6-7H2,1H3,(H,14,20)(H,15,17)(H,18,19)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYTZXHLNVVKRI-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-S-(4-nitrophenyl)cysteinylglycine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2919673.png)
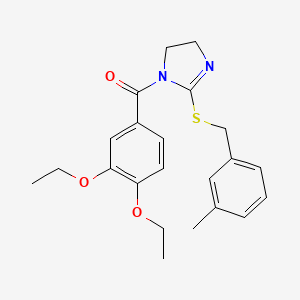

![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2,4-dimethoxyaniline](/img/structure/B2919677.png)
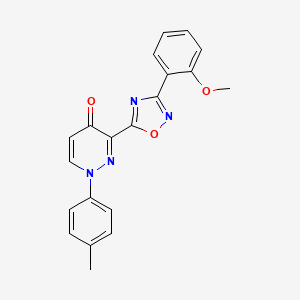
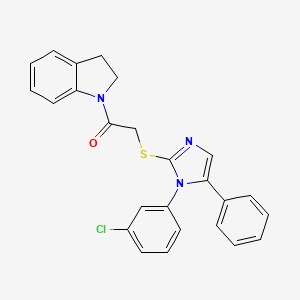

![2-[(3,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2919684.png)
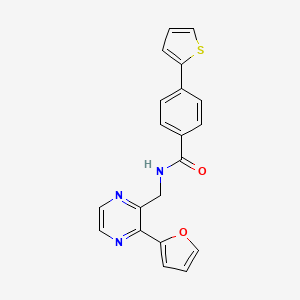
![N-(2,5-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2919690.png)
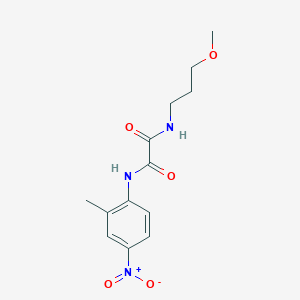
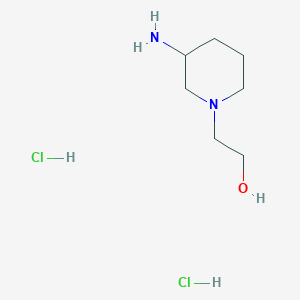
![5-Methyl-3-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,2-oxazole](/img/structure/B2919694.png)
